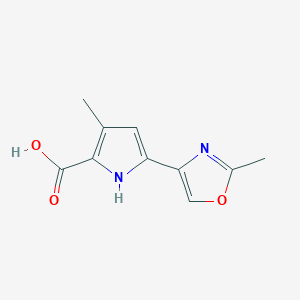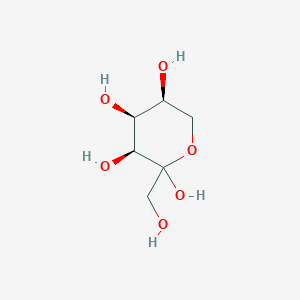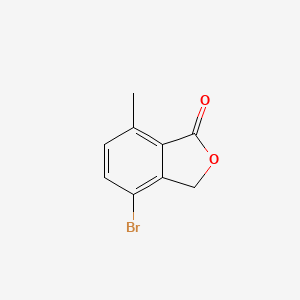
(R)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a tert-butyl group, an amino group, and a phenylpropanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-amino-3-phenylpropanoic acid and tert-butyl alcohol.
Esterification: The ®-3-amino-3-phenylpropanoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form ®-tert-Butyl3-amino-3-phenylpropanoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl3-amino-3-phenylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
- (S)-tert-Butyl3-amino-3-phenylpropanoatehydrochloride
- ®-tert-Butyl3-amino-3-phenylpropanoate
- (S)-tert-Butyl3-amino-3-phenylpropanoate
Comparison:
Chirality: The ®- and (S)-enantiomers of tert-Butyl3-amino-3-phenylpropanoatehydrochloride differ in their spatial arrangement, leading to different interactions with chiral environments, such as enzymes and receptors.
Solubility: The hydrochloride salt form enhances solubility compared to the free base form.
Reactivity: The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C13H20ClNO2 |
|---|---|
Poids moléculaire |
257.75 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 |
Clé InChI |
CKVZVVCNNMPNAZ-RFVHGSKJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)

![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)


![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)
![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

